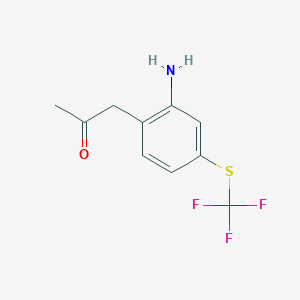

1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-2-one

Beschreibung

1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1806296-87-6) is a substituted aromatic ketone with the molecular formula C₁₀H₁₀F₃NOS and a molar mass of 249.25 g/mol . Its structure features a propan-2-one backbone linked to a phenyl ring substituted with an amino group (-NH₂) at the 2-position and a trifluoromethylthio (-SCF₃) group at the 4-position.

Eigenschaften

Molekularformel |

C10H10F3NOS |

|---|---|

Molekulargewicht |

249.25 g/mol |

IUPAC-Name |

1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H10F3NOS/c1-6(15)4-7-2-3-8(5-9(7)14)16-10(11,12)13/h2-3,5H,4,14H2,1H3 |

InChI-Schlüssel |

OSUFKGGDTVJUPB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-(trifluoromethylthio)benzaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, followed by reduction to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .

Analyse Chemischer Reaktionen

1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-2-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites, altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Electronic Comparisons

Table 1: Key Structural Features and Electronic Properties of Analogous Compounds

Key Observations :

- Amino (-NH₂) and hydroxyl (-OH) substituents in analogs facilitate hydrogen bonding, which can improve solubility and target binding .

Table 2: Antimicrobial Activity of Selected Compounds

Key Observations :

- Trifluoromethylthio group: While direct activity data for the target compound is unavailable, analogs with electron-withdrawing groups (e.g., -NO₂, -Br) exhibit potent antifungal activity . The -SCF₃ group’s higher electronegativity may further enhance membrane permeability and target binding.

- Halogenated analogs : Compounds like Q10 (Br-substituted) show selectivity against specific fungi, suggesting that bulky substituents at the 4-position optimize steric interactions with fungal enzymes .

Key Observations :

- The target compound’s synthesis likely parallels methods for trifluoromethyl-substituted analogs, involving reductive amination or acylation of pre-functionalized aromatic intermediates .

- Substituted anilines and ketones (e.g., cyclohexanedione in ) are common precursors, emphasizing the role of substituent compatibility in reaction design.

Physicochemical and Stability Profiles

- Stability : Trifluoromethylthio derivatives are more resistant to oxidative degradation than methylthio analogs, as the C-F bonds in -SCF₃ mitigate radical-mediated breakdown .

Biologische Aktivität

1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound notable for its unique structural features, which include an amino group, a trifluoromethylthio group, and a propanone moiety. These functional groups contribute significantly to the compound's biological activity and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-2-one is , with a molecular weight of approximately 249.25 g/mol. The presence of the trifluoromethylthio group enhances lipophilicity, facilitating better interaction with lipid membranes and proteins. The amino group allows for hydrogen bonding with biological molecules, potentially influencing their function.

| Property | Value |

|---|---|

| Molecular Formula | C10H10F3NOS |

| Molecular Weight | 249.25 g/mol |

| Functional Groups | Amino, Trifluoromethylthio, Propanone |

The biological activity of this compound is largely attributed to its functional groups:

- Amino Group : Facilitates hydrogen bonding, enhancing interaction with enzymes and receptors.

- Trifluoromethylthio Group : Increases lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets in proteins.

- Propanone Moiety : May participate in covalent bonding with nucleophilic sites on proteins, leading to modulation of biological activities.

Biological Activities

Research indicates that 1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-2-one exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been noted for their enhanced potency against bacterial strains.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The specific IC50 values for various cancer cell lines need further exploration.

- Enzyme Inhibition : The compound may inhibit certain enzymes through covalent interactions, which can be beneficial in drug design targeting specific pathways in diseases.

Case Studies

Several studies have focused on the biological implications of compounds similar to 1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-2-one:

- A study demonstrated that trifluoromethylated derivatives showed increased potency for inhibiting serotonin uptake compared to non-fluorinated analogs, indicating potential applications in treating mood disorders .

- Another investigation into the structure-activity relationship (SAR) highlighted how modifications in the amino position can significantly alter biological efficacy, suggesting that fine-tuning the structure can enhance therapeutic outcomes .

Future Directions

Ongoing research is needed to fully elucidate the biological mechanisms and therapeutic potential of 1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-2-one. Future studies should focus on:

- Detailed pharmacological profiling to determine specific therapeutic applications.

- Investigating the compound's effects on various cellular pathways.

- Exploring its potential as a lead compound in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.